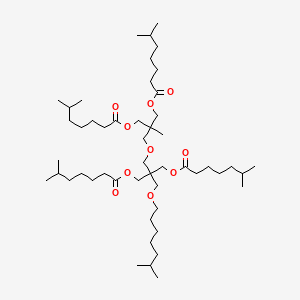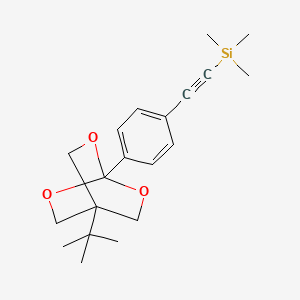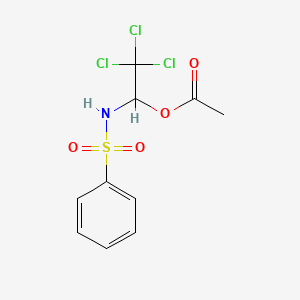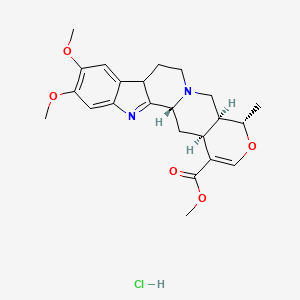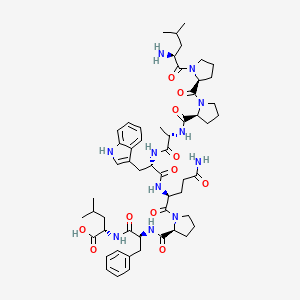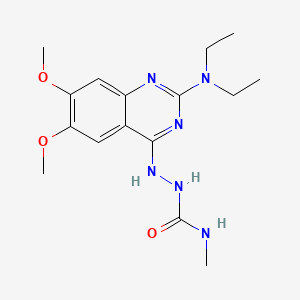
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with diethylamino and dimethoxy groups, along with a hydrazinecarboxamide moiety. The hydrate form indicates the presence of water molecules in its crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method includes the reaction of diethylaminosalicyaldehyde with thiosemicarbazide in an ethanol-water mixture . The reaction conditions often require refluxing the mixture to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process typically involves recrystallization from suitable solvents to obtain the hydrate form with high purity.
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
科学研究应用
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用机制
The mechanism of action of hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with specific enzymes, leading to the disruption of metabolic pathways essential for cell survival .
相似化合物的比较
Similar Compounds
2-(4-(Diethylamino)-2-hydroxybenzyledene) hydrazinecarboamide: Similar in structure but with a hydroxybenzyledene group instead of the quinazoline core.
Hydrazine-1-carboxamide: A simpler compound with a hydrazinecarboxamide moiety but lacking the quinazoline and diethylamino groups.
Uniqueness
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate is unique due to its combination of a quinazoline core with diethylamino and dimethoxy substituents. This structure imparts specific chemical properties and biological activities that are not observed in simpler hydrazinecarboxamide derivatives.
属性
CAS 编号 |
134749-40-9 |
|---|---|
分子式 |
C16H24N6O3 |
分子量 |
348.40 g/mol |
IUPAC 名称 |
1-[[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]-3-methylurea |
InChI |
InChI=1S/C16H24N6O3/c1-6-22(7-2)15-18-11-9-13(25-5)12(24-4)8-10(11)14(19-15)20-21-16(23)17-3/h8-9H,6-7H2,1-5H3,(H2,17,21,23)(H,18,19,20) |
InChI 键 |
HFPAINUPIKHKDI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)NC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


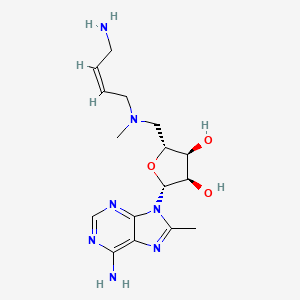
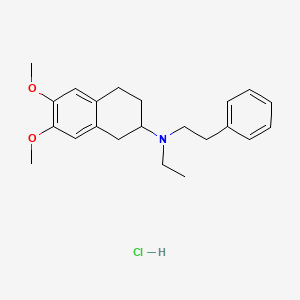
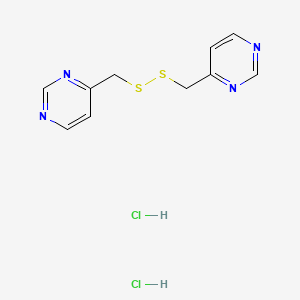
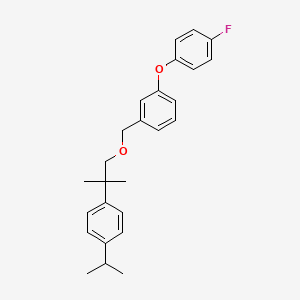
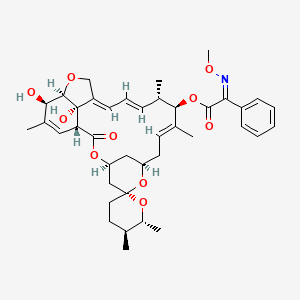
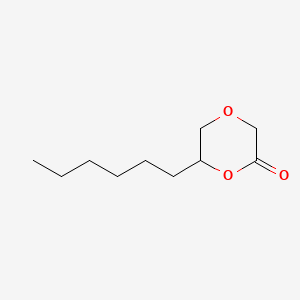
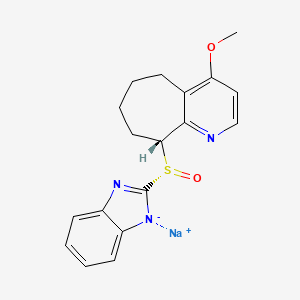
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
